NP 396
描述
属性
CAS 编号 |
158475-79-7 |
|---|---|
分子式 |
C₅₀H₇₁N₁₃O₁₄ |
分子量 |
1078.18 |
序列 |
One Letter Code: FQPQNGQFI |
同义词 |
NP 396 |
产品来源 |
United States |
准备方法
Solid-Phase Peptide Synthesis (SPPS)
The NP396 peptide (FQPQNGQFI) is synthesized via SPPS, a method enabling sequential addition of protected amino acids to a resin-bound chain. The process begins with the selection of a Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid resin, typically Wang or Rink amide resin, to ensure C-terminal amidation or acid termination, respectively. Coupling reactions utilize activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation. Each coupling step is followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).
Post-synthesis, the peptide-resin is cleaved using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane, and ethanedithiol (94:2.5:2.5:1 v/v) to remove side-chain protecting groups. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Table 1: SPPS Parameters for NP396 Synthesis
| Parameter | Specification |
|---|---|
| Resin | Rink amide MBHA (0.65 mmol/g) |
| Coupling Reagent | HBTU/DIEA (4:6 molar ratio) |
| Deprotection Agent | 20% piperidine in DMF |
| Cleavage Cocktail | TFA/H2O/TIS/EDT (94:2.5:2.5:1) |
| Purity (Post-HPLC) | >90% (analytical HPLC, C18 column) |
Purification and Validation
Crude NP396 is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 60 minutes). Fractions are analyzed at 220 nm, and purity is confirmed by analytical HPLC and mass spectrometry (MS). Electrospray ionization (ESI)-MS typically yields a molecular ion [M+H]+ at m/z 1085.3, consistent with the theoretical mass of FQPQNGQFI (1084.2 Da).
In Vivo Generation of NP396-Specific CD8+ T Cells
LCMV Infection and Splenocyte Isolation
To generate NP396-specific CTLs, C57BL/6 mice are inoculated intravenously with 200 plaque-forming units (PFU) of LCMV-WE. At 4 weeks post-infection, spleens are harvested, and splenocytes are isolated via Ficoll-gradient centrifugation using lymphocyte separation medium (density: 1.077–1.080 g/mL). This step enriches for mononuclear cells, including antigen-specific T cells.
Restimulation and CTL Expansion
Purified splenocytes are restimulated with γ-irradiated (4,500 rads) antigen-presenting cells (APCs) pulsed with 10⁻⁷ M NP396 peptide at a 10:1 responder-to-APC ratio. Cultures are supplemented with 20 U/mL interleukin-2 (IL-2) to promote CTL expansion. After 6 days, cells are re-purified via Ficoll centrifugation and maintained in CTL medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 50 μM β-mercaptoethanol) for functional assays.
Table 2: In Vivo Immunization Protocol
| Parameter | Specification |
|---|---|
| Mouse Strain | C57BL/6 |
| LCMV Strain | WE (200 PFU, i.v.) |
| Restimulation Peptide | NP396-404 (10⁻⁷ M) |
| IL-2 Concentration | 20 U/mL |
| Culture Duration | 6 days |
Analytical Validation of NP396-Specific Responses
Intracellular Cytokine Staining (ICS)
NP396-specific CD8+ T cells are quantified via ICS for interferon-γ (IFN-γ). Splenocytes are incubated with NP396-pulsed APCs (BMA cells) and brefeldin A (10 μg/mL) for 5 hours. Cells are stained with anti-CD8α-PerCP-Cy5.5 and anti-IFN-γ-FITC, followed by flow cytometry analysis. NP396-specific populations typically range from 10–30% of CD8+ T cells in LCMV-immune mice.
Tetramer Staining
MHC class I tetramers (Db/NP396) are used to stain NP396-specific T cells. Cells are incubated with PE-labeled tetramers (1:100 dilution) for 1 hour at 4°C, washed, and analyzed by flow cytometry. This method confirms the immunodominance hierarchy, with NP396-specific cells dominating acute LCMV responses but declining during chronic infection.
Impact of TLR Agonists on NP396 Immunodominance
Co-administration of TLR3 (poly I:C) and TLR2 (Pam3CSK4) agonists reduces NP396-specific CD8+ T cell responses by impairing cross-presentation. This shifts immunodominance to subdominant epitopes like GP276-286, as shown by a 2-fold decrease in NP396-specific cells (Fig. 1A–B). Mechanisms include reduced dendritic cell cross-priming and altered cytokine milieus favoring GP276 expansion.
Applications in Viral Immunology
NP396 serves as a model epitope for studying antiviral immunity, immunodominance, and T cell exhaustion. Its well-defined preparation protocols enable reproducible investigations into vaccine design and adoptive T cell therapies. Recent studies highlight its utility in exploring checkpoint blockade efficacy and metabolic reprogramming of virus-specific T cells .
化学反应分析
Types of Reactions
NP 396 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
科学研究应用
NP 396 has a wide range of applications in scientific research:
Immunology: It is used to study T-cell responses and antigen presentation in viral infections.
Virology: Researchers use this compound to investigate the immune response to LCMV and other viral pathogens.
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to elicit specific immune responses.
Drug Discovery: This compound serves as a model peptide for screening antiviral compounds and studying their mechanisms of action
作用机制
NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .
相似化合物的比较
Comparison with Similar Compounds
Below is an analysis based on the available
Structural and Functional Context
NP 396 vs. Nanoparticles (NPs): this compound: A peptide epitope with defined biological activity in viral immunity. Nanoparticles (e.g., DG4-Polox-Coumarin NP, ZnO NP): Engineered nanomaterials with applications in drug delivery (e.g., coumarin-loaded dendrimers) or agriculture (e.g., zinc oxide nanoparticles for foliar uptake) . Key Differences:
This compound vs. Natural Products (NPs) :
- broadly references "natural products" (NPs) as chemically diverse compounds for drug discovery. Unlike this compound, which is a synthetic peptide mimicking a viral epitope, natural NPs are derived from biological sources (e.g., plants, microbes) and often have complex structures .
Biomedical Relevance
- This compound : Used to model antigen-specific T-cell responses in LCMV infection studies .
- Other NPs: Nosocomial Pneumonia (NP) Risk Factors: In , "NP" refers to nosocomial pneumonia, where factors like antibiotic use (OR 6.396) increase infection risk. This highlights the contextual variability of "NP" terminology in research . Nephrotic Proteinuria (NP): compares renal biopsy findings in NP (nephrotic proteinuria) and NNP (non-nephrotic proteinuria), unrelated to the peptide this compound .
Limitations in Comparative Data
The evidence lacks direct comparisons between this compound and structurally/functionally similar peptides (e.g., other viral epitopes like influenza NP 366–374). However, this compound’s role as an immunodominant epitope aligns with broader research trends in virology, where similar peptides are used to study MHC-I-restricted immune responses .
常见问题
Q. What is the structural and functional significance of NP 396 in LCMV infection models?
this compound (sequence: Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile) is an H-2D(b)-restricted immunodominant epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein. It serves as a critical model for studying CD8+ T-cell responses in murine models due to its strong MHC-I binding affinity and reproducibility in eliciting immune reactions. Methodologically, researchers use tetramer staining and ELISPOT assays to quantify this compound-specific T-cell activation .
Q. What experimental models are optimal for studying this compound-specific immune responses?
H-2D(b)-transgenic mice are the gold standard for this compound studies. These models allow precise evaluation of T-cell receptor (TCR) avidity, clonal expansion, and memory formation. Researchers should standardize peptide purity (≥95%) and storage conditions (-20°C) to minimize batch variability. Immunization protocols often combine this compound with adjuvants like poly(I:C) to enhance dendritic cell priming .
Q. How do researchers validate the specificity of this compound-MHC interactions in vitro?
Surface plasmon resonance (SPR) or competitive binding assays using H-2D(b)-expressing cell lines (e.g., RMA-S) are employed. These methods quantify binding kinetics (e.g., dissociation constants, KD) and assess whether amino acid substitutions (e.g., Gln→Ala at position 4) impair MHC anchoring .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in this compound-induced T-cell exhaustion studies?
Contradictions may arise from differences in LCMV strains (e.g., Armstrong vs. Clone 13), infection duration, or T-cell sampling timepoints. Researchers should include longitudinal sampling (e.g., days 7, 14, 30 post-infection) and use flow cytometry to track PD-1/TIM-3 co-expression. Control groups must account for MHC haplotype variations (e.g., C57BL/6 vs. BALB/c mice) and adjuvant effects .
Q. How can computational methods enhance epitope optimization for this compound analogs?
Tools like NetMHCpan predict MHC-I binding affinities for this compound variants. Researchers can perform in silico alanine scanning to identify residues critical for TCR recognition (e.g., Phe at position 1 and Ile at position 9). Experimental validation via IFN-γ ELISPOT and cytotoxicity assays is essential to confirm computational predictions .
Q. What statistical approaches address variability in this compound-driven immune response data across replicates?
Non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes (n < 10). For longitudinal data, mixed-effects models account for intra-subject correlations. Researchers should report effect sizes (e.g., Cohen’s d) and use power analysis to determine subgroup adequacy (e.g., ≥9 samples per group for defect rates of 6%) .
Q. How do researchers differentiate this compound cross-reactivity from off-target T-cell activation?
Single-cell TCR sequencing paired with peptide-MHC tetramer staining identifies clonotypes specific to this compound. Negative controls include irrelevant peptides (e.g., OVA257-264) and MHC-blocking assays. Cross-reactivity risk increases with peptide homology (e.g., this compound vs. LCMV NP205-212), necessitating sequence alignment tools like BLAST .
Methodological Guidelines
- Data Integrity : Adhere to NIH preclinical reporting guidelines (e.g., detailing peptide synthesis protocols, storage conditions) to ensure reproducibility .
- Ethical Reporting : Disclose murine strain-specific immune response limitations and avoid overgeneralizing findings to non-H-2D(b) models .
- Conflict Resolution : Use systematic reviews (PRISMA frameworks) to reconcile contradictory results, emphasizing study design heterogeneity (e.g., infection dose, readout assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
